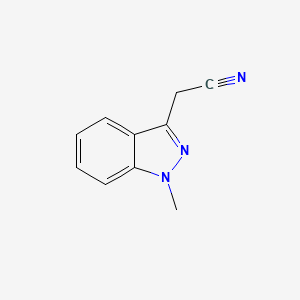

2-(1-methyl-1H-indazol-3-yl)acetonitrile

説明

“2-(1-methyl-1H-indazol-3-yl)acetonitrile” is a compound that contains an indazole ring, which is a type of nitrogen-containing heterocycle . Indazoles are important in medicinal chemistry as they are found in many bioactive compounds and commercially available drugs . They are known for their broad range of pharmacological activities .

Synthesis Analysis

The synthesis of indazole derivatives has been a subject of interest in recent years due to their medicinal importance . Various methods have been developed for the synthesis of indazole derivatives, including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .Molecular Structure Analysis

Indazole is a bicyclic compound, consisting of a benzene ring fused to a pyrazole ring . It usually exists in two tautomeric forms: 1H-indazole and 2H-indazole. The 1H-indazole form is more thermodynamically stable .Chemical Reactions Analysis

Indazole derivatives have been synthesized using various methods, including transition metal-catalyzed reactions and reductive cyclization reactions . The specific chemical reactions involved in the synthesis of “2-(1-methyl-1H-indazol-3-yl)acetonitrile” are not available in the retrieved information.科学的研究の応用

Anticancer Research

Indazole derivatives, including 2-(1-methyl-1H-indazol-3-yl)acetonitrile , have shown promise in anticancer research. They are explored for their potential to act as kinase inhibitors, which can be crucial in the treatment of various cancers . For example, compounds like niraparib have been used in treating ovarian and breast cancer due to their ability to inhibit specific enzymes involved in cancer cell proliferation .

Anti-Inflammatory Agents

The indazole nucleus is known to possess anti-inflammatory properties. Researchers have synthesized various indazole-containing derivatives that can serve as potent anti-inflammatory agents, potentially useful for treating conditions like arthritis and other inflammatory diseases .

Antimicrobial Activity

Indazole compounds have been studied for their antimicrobial activity. They can be designed to target bacterial and fungal infections, providing a structural framework for developing new antibiotics and antifungal medications .

Cardiovascular Therapeutics

Some indazole derivatives are investigated for their cardiovascular effects. They may function as antihypertensive agents or help in the treatment of other cardiovascular diseases by modulating blood pressure and cardiac output .

Neurological Disorders

Indazole derivatives have applications in neurology, where they are examined for their potential to treat neurological disorders. This includes research into compounds that can act as serotonin receptor inhibitors, which may be beneficial in managing conditions like hypertension and possibly other neurological imbalances .

Respiratory Disease Treatment

The structural motif of indazole is also relevant in respiratory disease treatment. Indazoles can be employed as selective inhibitors of enzymes like phosphoinositide 3-kinase δ, which is significant in the context of respiratory diseases .

Synthetic Cannabinoid Precursors

2-(1-methyl-1H-indazol-3-yl)acetonitrile: can serve as a precursor in the synthesis of synthetic cannabinoids. These are compounds used for research and forensic applications, helping to understand the pharmacology of cannabinoid receptors .

Drug Synthesis and Optimization

This compound is also a key intermediate in the synthesis and optimization of various drugs. It can be used to create novel drug candidates with improved efficacy and reduced side effects, contributing to the advancement of medicinal chemistry .

作用機序

Target of Action

Compounds with an indazole core have been known to inhibit, regulate, and/or modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume control, respectively .

Mode of Action

For instance, the inhibition of CHK1 and CHK2 kinases can lead to cell cycle arrest, thereby preventing the proliferation of cancer cells .

Biochemical Pathways

The inhibition of kinases like chk1, chk2, and h-sgk can affect various downstream pathways, including those involved in cell cycle regulation and volume control .

Pharmacokinetics

The compound’s predicted boiling point is 3482±170 °C, and its predicted density is 115±01 g/cm3 . These properties can influence the compound’s bioavailability.

Result of Action

The inhibition of kinases like chk1, chk2, and h-sgk can lead to cell cycle arrest and changes in cell volume, potentially affecting the growth and proliferation of cells .

特性

IUPAC Name |

2-(1-methylindazol-3-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3/c1-13-10-5-3-2-4-8(10)9(12-13)6-7-11/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWBGINSRBGITQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=N1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-methyl-1H-indazol-3-yl)acetonitrile | |

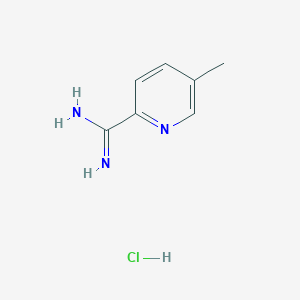

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

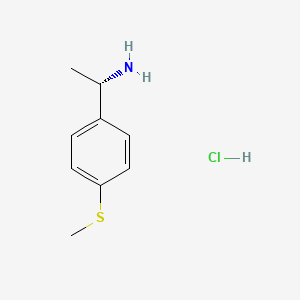

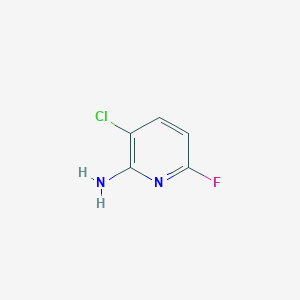

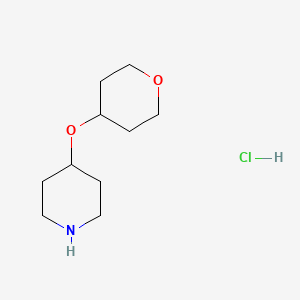

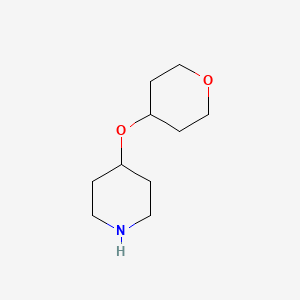

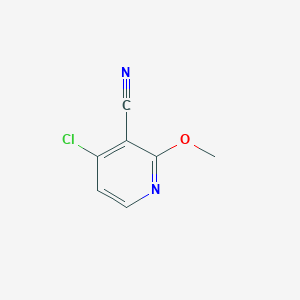

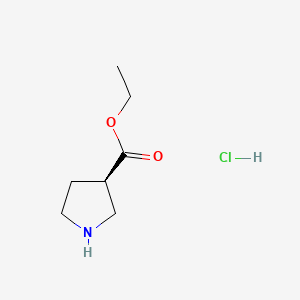

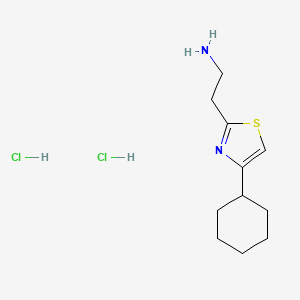

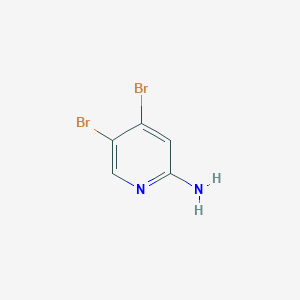

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。